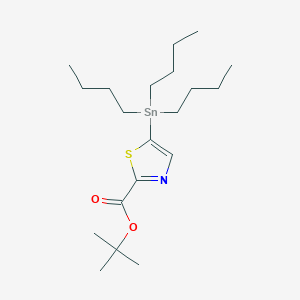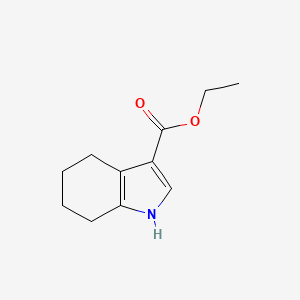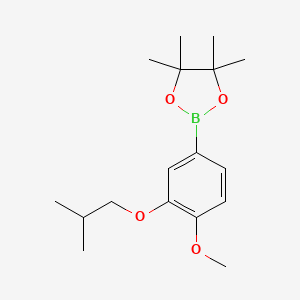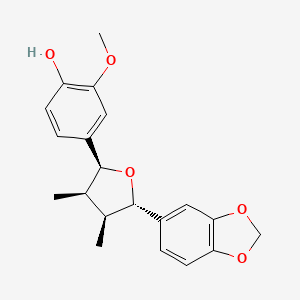
3-Chloroquinoxaline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroquinoxaline-6-carbaldehyde is a heterocyclic compound with the molecular formula C9H5ClN2O It is a derivative of quinoxaline, characterized by the presence of a chloro substituent at the third position and an aldehyde group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the quinoxaline ring. The reaction conditions generally include:
Reagents: DMF, POCl3
Temperature: Room temperature to moderate heating
Solvent: Dichloromethane or chloroform
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: 3-Chloroquinoxaline-6-carboxylic acid
Reduction: 3-Chloroquinoxaline-6-methanol
Substitution: 3-Aminoquinoxaline-6-carbaldehyde or 3-Thioquinoxaline-6-carbaldehyde
Scientific Research Applications
3-Chloroquinoxaline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloroquinoxaline-2-carbaldehyde
- 3-Bromoquinoxaline-6-carbaldehyde
Comparison: 3-Chloroquinoxaline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity Compared to 2-Chloroquinoline-3-carbaldehyde, it has a different position of the chloro and aldehyde groups, leading to variations in its synthetic applications and biological effects
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-chloroquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H |
InChI Key |
MHFXHWJNDUUNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



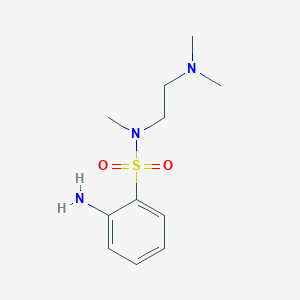


![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
